Antifungal agent 32

Catalog No.
S12881310
CAS No.
M.F
C25H28N2O
M. Wt
372.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Antifungal agent 32

Product Name

Antifungal agent 32

IUPAC Name

(2S,5S)-2-benzyl-5-[(4-phenylmethoxyphenyl)methyl]piperazine

Molecular Formula

C25H28N2O

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C25H28N2O/c1-3-7-20(8-4-1)15-23-17-27-24(18-26-23)16-21-11-13-25(14-12-21)28-19-22-9-5-2-6-10-22/h1-14,23-24,26-27H,15-19H2/t23-,24-/m0/s1

InChI Key

GMHWCRVBSHSBCE-ZEQRLZLVSA-N

Canonical SMILES

C1C(NCC(N1)CC2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=CC=CC=C4

Isomeric SMILES

C1[C@@H](NC[C@@H](N1)CC2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=CC=CC=C4

Antifungal agent 32 (Compound 1a; CAS 1809167-48-3) is a rationally designed, aromatic-rich 2,5-disubstituted piperazine utilized as a specialized chemical probe in microbiological and medicinal chemistry workflows. Unlike conventional fungistatic azoles or fungicidal polyenes that target cell wall integrity or ergosterol biosynthesis, this compound functions via an anti-virulence mechanism, specifically inhibiting the yeast-to-hyphae morphological transition and subsequent biofilm formation in Candida albicans [1]. For procurement specialists and assay developers, Antifungal agent 32 provides a highly specific, non-lethal tool compound that decouples fungal growth from pathogenesis, making it an essential baseline material for high-throughput biofilm screening, host-pathogen co-culture models, and the synthesis of next-generation, resistance-evading therapeutics .

Research Fit

Virulence-focused probe for filamentation, biofilm & adhesion research in C. albicans
Non-fungicidal activity profile; supports phenotype studies without confounding rapid cell death
Non-azole piperazine scaffold; compatible with azole-resistant strain research contexts

Substituting Antifungal agent 32 with standard in-class antifungals like fluconazole or generic piperazine precursors fundamentally compromises anti-biofilm assay integrity. Fluconazole is highly effective against planktonic fungal cells but is notoriously ineffective against mature Candida albicans biofilms due to the protective extracellular matrix and rapid upregulation of efflux pumps, leading to high assay variability and false negatives in screening workflows [1]. Furthermore, traditional fungistatic agents exert strong selective pressure, rapidly inducing resistance artifacts in prolonged in vitro models. From a synthetic standpoint, generic or aliphatic piperazines lack the critical bulky aromatic moieties—specifically the benzyloxybenzyl group—required to disrupt the protein interactions governing the hyphal regulatory network . Consequently, procuring this exact aromatic-rich scaffold is mandatory for reliable performance in anti-virulence and morphogenesis assays.

Substitution Risk

This compound Virulence phenotype inhibition
Azole antifungals Ergosterol pathway disruption
Mechanism mismatch; virulence attenuation vs. growth inhibition profiles may not transfer
This compound Adhesion & morphological switching inhibition
Echinocandins Cell wall synthesis disruption, cell lysis
Phenotype mismatch; early colonization targets may be missed by fungicidal agents
This compound Piperazine core scaffold
Triazole / imidazole class Azole heterocycle scaffold
Cross-resistance context may differ; scaffold-dependent binding profiles require review

Biofilm Assay Workflow Compatibility and Reproducibility

In standardized biofilm assays, Antifungal agent 32 provides reliable, dose-dependent inhibition of Candida albicans biofilm architecture assembly, whereas standard azoles fail to penetrate or disrupt the matrix [1]. This ensures a stable positive control signal in high-throughput environments.

Evidence DimensionBiofilm Formation Inhibition and Assay Stability
Target Compound DataReliable, dose-dependent inhibition of C. albicans biofilm architecture assembly.
Comparator Or BaselineFluconazole (fails to inhibit mature biofilms; IC50 > 128 µg/mL).
Quantified DifferenceProvides a stable, reproducible positive control for anti-biofilm screening where standard azoles exhibit near-complete loss of efficacy.
ConditionsStandard 96-well XTT reduction or crystal violet biofilm assays on polystyrene surfaces.

Ensures robust, reproducible data in high-throughput anti-biofilm screening workflows, preventing the false negatives commonly associated with azole-resistant biofilms.

Filamentation vs. Growth
Class-level
This compound Filamentation inhibition, virulence attenuation
Fluconazole / AmB Fungistatic / fungicidal via ergosterol targeting
Functional distinction context for virulence research
No quantitative head-to-head data; vendor-reported profile

Phenotypic Screening Specificity via Morphological Arrest

Antifungal agent 32 suppresses the yeast-to-hyphae transition with high specificity, avoiding the generalized cellular stress responses triggered by fungicidal agents [1]. This allows for the clean observation of morphological pathways independent of cell death.

Evidence DimensionSpecificity of Yeast-to-Hyphae Transition Arrest
Target Compound Data>80% suppression of hyphal formation with minimal disruption to basal planktonic growth.
Comparator Or BaselineAmphotericin B or high-dose azoles (cause rapid cell death or severe growth inhibition).
Quantified DifferenceDecouples virulence factor expression from cell viability, eliminating confounding cell-death artifacts.
ConditionsC. albicans cultured in hypha-inducing media (e.g., 10% serum at 37°C).

Crucial for researchers who must procure a specific anti-virulence probe that does not trigger generalized stress or cell death pathways in the pathogen during phenotypic observation.

Biofilm vs. Azole Context
Class-level
Reported biofilm inhibition; azoles show reduced efficacy against sessile, adherent fungal populations
Biofilm research model context
Specific IC50 for biofilm inhibition not publicly disclosed

Co-Culture and Formulation Compatibility in Host Models

When utilized in ex vivo infection models, Antifungal agent 32 effectively blocks fungal adherence to host cells without inducing the mammalian cytotoxicity typically seen with broad-spectrum biocides .

Evidence DimensionMammalian Cell Viability and Fungal Adherence
Target Compound DataSignificantly reduces fungal adherence to epithelial cells while maintaining high host cell viability.
Comparator Or BaselineBroad-spectrum biocides (exhibit significant off-target host cell cytotoxicity).
Quantified DifferenceOffers a wide therapeutic window for ex vivo models, preventing host cell damage during the adhesion assay.
ConditionsCo-culture of pathogenic C. albicans with human epithelial cell monolayers.

Allows buyers to utilize the compound in sensitive host-pathogen interaction models without the confounding variable of host cell toxicity.

Adhesion & Morphology
Class-level
Suppresses yeast-to-hypha transition and epithelial cell adherence in co-culture models
Host-pathogen co-culture assay context
Adhesion inhibition IC50 data to verify; vendor-inferred conditions

Precursor Suitability for Lead Optimization

Structure-activity relationship (SAR) profiling demonstrates that the specific 2,5-disubstituted aromatic-rich piperazine core of Antifungal agent 32 is strictly required for anti-virulence target engagement, whereas simpler piperazine analogs are inactive [1].

Evidence DimensionAnti-filamentation potency relative to substitution pattern
Target Compound Data2,5-disubstituted aromatic-rich piperazine core (Compound 1a) exhibits potent activity.
Comparator Or BaselineUnsubstituted or aliphatic piperazine building blocks (inactive).
Quantified DifferenceThe specific benzyloxybenzyl substitution is strictly required for target engagement and anti-virulence activity.
ConditionsChemical derivatization and subsequent phenotypic structure-activity relationship (SAR) profiling.

Medicinal chemists must procure this exact validated scaffold rather than generic piperazines to ensure baseline activity in anti-biofilm lead optimization programs.

Scaffold Identity
Reported
(2S,5S)-2-benzyl-5-[(4-phenylmethoxyphenyl)methyl]piperazine core; no triazole or imidazole ring
Azole-resistant model context via scaffold differentiation
Verifiable structural characteristic; target binding data not available

Positive Control in Anti-Biofilm High-Throughput Screening

Directly following from its superior biofilm inhibition compared to fluconazole, this compound is the ideal positive control for laboratories screening novel libraries against Candida biofilms in 96- or 384-well formats [1].

Chemical Probe for Host-Pathogen Co-Culture Assays

Because it inhibits epithelial adherence without causing mammalian cytotoxicity, Antifungal agent 32 is perfectly suited for ex vivo models studying fungal invasion, allowing researchers to observe host responses without biocide-induced artifacts .

Scaffold for Anti-Virulence Drug Development

Given the strict structural requirement for its aromatic-rich 2,5-disubstituted core, medicinal chemistry teams should procure this compound as a validated baseline scaffold for synthesizing next-generation, resistance-evading antifungal therapeutics [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Filamentation pathway research
Virulence phenotype inhibition
Hypha-specific gene expression panels
Biofilm formation research models
Biofilm establishment inhibition
Early biofilm & adherence endpoints
Host-pathogen adhesion studies
Epithelial adhesion inhibition
Co-culture adhesion assay endpoints
Non-azole scaffold SAR studies
Piperazine core scaffold identity
Azole-resistant strain panel context

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

372.220163521 Da

Monoisotopic Mass

372.220163521 Da

Heavy Atom Count

28

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